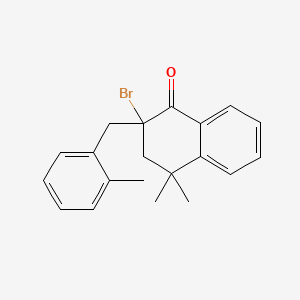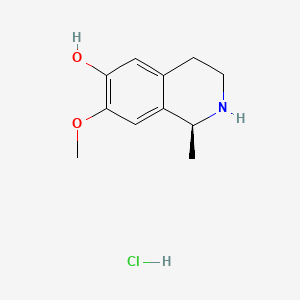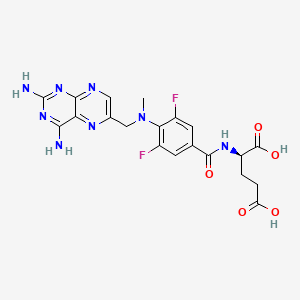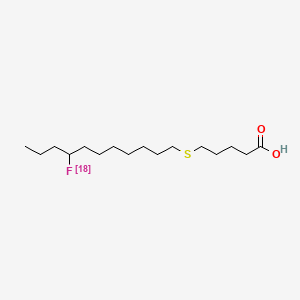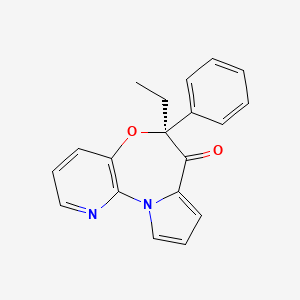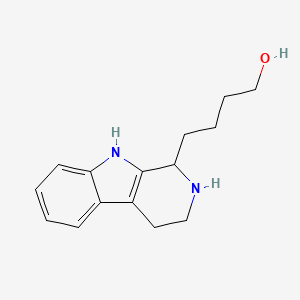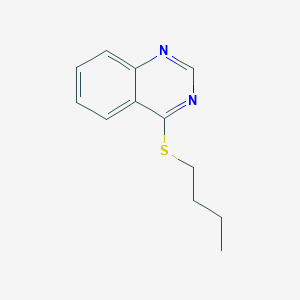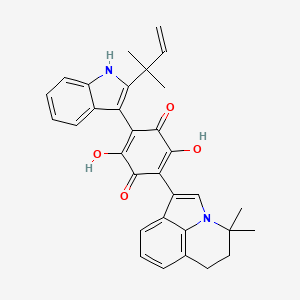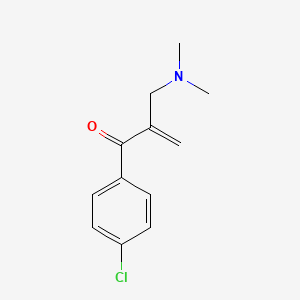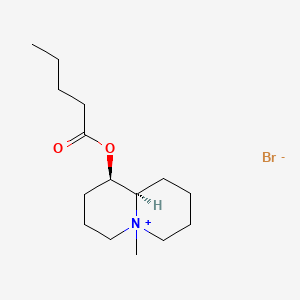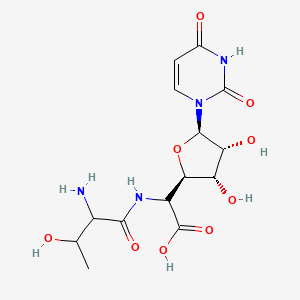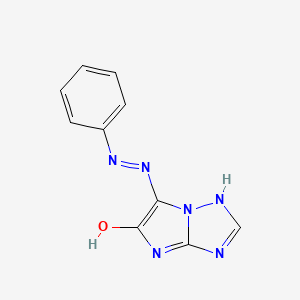
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) is a complex organic compound with a unique structure that combines imidazole and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may still be in the research and development phase. Scaling up the synthesis would require careful consideration of reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole or triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism by which (6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) exerts its effects is not well-understood. it is likely to involve interactions with molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a simpler structure but similar reactivity.
Double half-Heusler alloys: Compounds with different applications but comparable complexity in their synthesis and properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used in similar synthetic transformations.
Uniqueness
(6E)-3H-Imidazo(1,2-b)(1,2,4)triazole-5,6-dione 6-(phenylhydrazone) stands out due to its unique combination of imidazole and triazole rings, which confer distinct chemical and physical properties
Propiedades
Número CAS |
87287-58-9 |
|---|---|
Fórmula molecular |
C10H8N6O |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
6-phenyldiazenyl-1H-imidazo[1,2-b][1,2,4]triazol-5-ol |
InChI |
InChI=1S/C10H8N6O/c17-9-8(16-10(13-9)11-6-12-16)15-14-7-4-2-1-3-5-7/h1-6,17H,(H,11,12,13) |
Clave InChI |
LVVQHCFWGRBMHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(N=C3N2NC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


